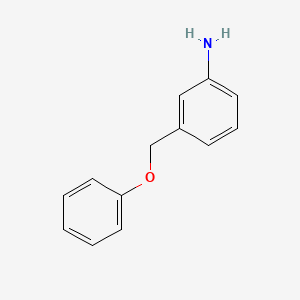
3-(Phenoxymethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenoxymethyl)aniline is a chemical compound with the CAS Number: 93189-16-3 . It has a molecular weight of 199.25 and its IUPAC name is 3-(phenoxymethyl)phenylamine . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 3-(Phenoxymethyl)aniline is 1S/C13H13NO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model .Physical And Chemical Properties Analysis
3-(Phenoxymethyl)aniline has a melting point of 47-48 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Catalytic Oxidation : Zhang et al. (2009) explored the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, including those related to 3-(Phenoxymethyl)aniline. Their findings suggest potential applications in environmental remediation and waste treatment processes (Zhang et al., 2009).
Synthesis of Hydroxy Metabolites : Kenny et al. (2004) described the synthesis and characterization of metabolites, including those derived from aniline compounds. Such research is pivotal in understanding the metabolic pathways and potentially designing new pharmaceuticals (Kenny et al., 2004).
Catalytic Asymmetric Dearomatization : Wu et al. (2016) highlighted the catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives. This technique is critical in organic synthesis, enabling the creation of complex, functionalized molecules (Wu et al., 2016).
Photocatalytic Hydrogen-Evolution Cross-Couplings : Zheng et al. (2016) demonstrated the use of photocatalysis and cobalt catalysis for aromatic C-H functionalization, which includes the amination and hydroxylation of benzene to aniline and phenol. This process is significant in the field of green chemistry and sustainable energy production (Zheng et al., 2016).
Aniline Degradation by Electrochemical Oxidation : Li et al. (2003) studied the electrocatalytic oxidation of aniline, providing insights into environmental cleanup techniques, particularly in treating wastewater contaminated with aniline compounds (Li et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
3-(phenoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPEMRQTZGIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)aniline | |
CAS RN |
93189-16-3 |
Source


|
| Record name | 3-(PHENOXYMETHYL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


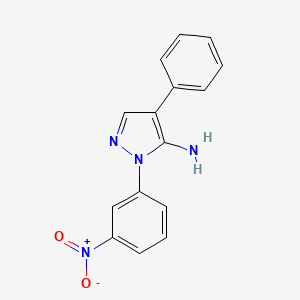
![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)
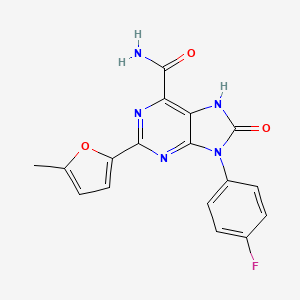
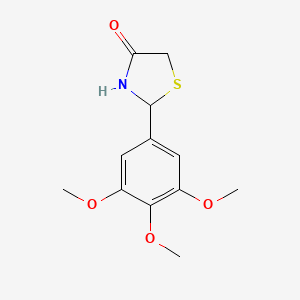
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
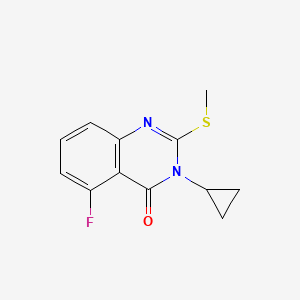
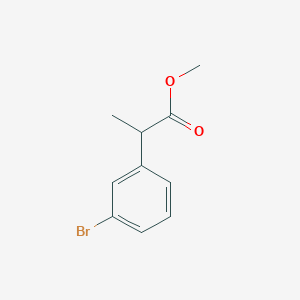
![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)
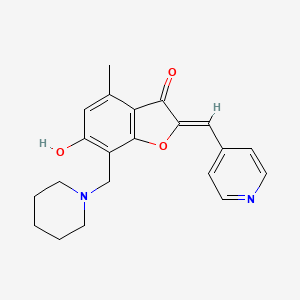
![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)
![2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2966386.png)